molecular formula C21H13Cl2N3O2 B2682065 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 478257-29-3

6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B2682065
CAS No.: 478257-29-3
M. Wt: 410.25
InChI Key: MUNMRGJJSBRVKF-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is a synthetic small molecule based on the imidazo[1,2-a]pyridine scaffold, a nitrogen-rich heterocycle of significant interest in medicinal chemistry and drug discovery . This compound is designed for research purposes to investigate structure-activity relationships and explore potential therapeutic applications. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, known to be present in compounds with a wide spectrum of biological activities, including anxiolytic, anticancer, antibacterial, antifungal, and antiviral properties . The specific substitution pattern on this compound—featuring chloro, phenyl, and a 4-chlorobenzoyloxyimino methyl group—suggests potential for high target affinity and selectivity. Researchers can utilize this molecule as a key intermediate or functional probe in developing novel inhibitors for various enzymatic targets. For instance, related imidazopyridine derivatives have shown promise as potential agents for neurodegenerative diseases, demonstrating strong binding affinity in molecular docking studies with enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant to Alzheimer's disease pathology . This product is intended for use in non-clinical laboratory research only.

Properties

IUPAC Name

[(E)-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2/c22-16-8-6-15(7-9-16)21(27)28-24-12-18-20(14-4-2-1-3-5-14)25-19-11-10-17(23)13-26(18)19/h1-13H/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMRGJJSBRVKF-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorinated Benzoyloxyimino Group: This step involves the reaction of the imidazo[1,2-a]pyridine core with 4-chlorobenzoyl chloride and hydroxylamine hydrochloride to form the benzoyloxyimino group.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzoyloxyimino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly through its action as a topoisomerase inhibitor. Topoisomerases are crucial enzymes involved in DNA replication and transcription; inhibiting these enzymes can lead to cancer cell death. In vitro assays have shown that derivatives of 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has been shown to interact with protein kinases and other targets involved in cell signaling pathways. The IC50 values indicate its potency as an inhibitor, making it a candidate for further development in therapeutic applications .

Case Studies and Research Findings

  • Topoisomerase II Inhibition :
    • A study demonstrated that the compound effectively inhibits topoisomerase II, leading to DNA damage in cancer cells. This mechanism was confirmed through co-crystallization studies that revealed the binding interactions between the compound and the enzyme .
  • Cytotoxicity Assessment :
    • A recent publication assessed the cytotoxicity of various derivatives of this compound against human cancer cell lines. The results indicated a dose-dependent response with notable selectivity towards certain types of cancer cells, suggesting potential for targeted therapies .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationships of similar compounds have provided insights into how modifications affect their biological activity. These studies suggest that alterations in substituents can significantly enhance potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below summarizes structurally related imidazo[1,2-a]pyridine derivatives and their properties:

Compound Name Substituents (Positions) Key Features/Activity Reference
6-Chloro-2-phenylimidazo[1,2-a]pyridine Cl (6), Ph (2) High structural similarity (0.79); baseline for SAR studies .
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol Cl (2), CH₃ (6), CH₂OH (3) Polar hydroxyl group enhances solubility; lower metabolic stability .
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine Cl (6), Ph (2), NHPh (3) Amine substituent at C3 improves hydrogen bonding; moderate bioactivity .
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid CH₃ (6), 4-MePh (2), CH₂COOH (3) Carboxylic acid group increases polarity; used as a Zolpidem impurity .

Key Observations :

  • Position 6 : Chlorine substitution (as in the target compound) is common in analogues for electronic modulation. Methyl or bromine substituents at this position alter steric and electronic profiles .
  • Position 3: Functional groups like oxime esters, amines, or carboxylic acids dictate reactivity.
  • Position 2 : Aromatic groups (phenyl, pyridinyl) are prevalent, enhancing π-π stacking interactions in biological targets .
Heterocyclic Core Modifications

Compounds with alternative heterocycles (e.g., imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine) exhibit distinct properties:

  • Imidazo[1,2-b]pyridazine : Replacing pyridine with pyridazine increases polarity and alters binding affinities. For instance, 6-Chloro-3-(phenylcarbonyl)imidazo[1,2-b]pyridazine shows reduced metabolic stability compared to imidazo[1,2-a]pyridines .
  • Triazine- and Triazole-Fused Derivatives : Compounds like 3-phenylcyclohepta[4,5]pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-dione demonstrate lower oxidation efficiency compared to imidazole-containing analogues, suggesting the imidazo[1,2-a]pyridine core is more reactive in redox reactions .

Biological Activity

6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, and presents relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine is C21H13Cl2N3O2, with a molecular weight of approximately 410.26 g/mol. The compound features a complex imidazopyridine core substituted with a chloro group and a chlorobenzoyloxy imino side chain, which may influence its reactivity and biological interactions .

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine exhibit notable antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications in the benzoyl group can significantly affect the antimicrobial potency .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenEC50 (µM)CC50 (µM)
Compound AS. aureus0.95>100
Compound BM. tuberculosis1.7>15.6
6-Chloro...L. donovani8.8>7.8

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines indicate that it may exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The evaluation of cell viability in the HepG2 cell line revealed that while the compound showed some cytotoxicity, its solubility issues limited further assessments .

Table 2: Cytotoxicity Assessment on HepG2 Cell Line

Compound NameCC50 (µM)Reference DrugCC50 (µM)
6-Chloro...>7.8Doxorubicin0.5
Compound C>15.6Miltefosine1.0

Study on Leishmaniasis and Trypanosomiasis

A significant study evaluated the efficacy of the compound against Leishmania donovani and Trypanosoma brucei. The results indicated an EC50 value of 8.8 µM against L. donovani, suggesting moderate activity but poor solubility in culture media which affected the overall bioavailability .

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships have demonstrated that variations in substituents on the imidazopyridine scaffold can enhance or diminish biological activity. For example, introducing different halogenated benzoyl groups has been shown to modify both solubility and potency against specific targets .

Q & A

Q. What are the key synthetic methodologies for preparing 6-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation (e.g., using phosphorus oxychloride and DMF) to introduce the aldehyde group, followed by condensation with hydroxylamine derivatives. For example:

React 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with DMF and POCl₃ at 0–10°C to form the aldehyde intermediate .

Condense the aldehyde with (4-chlorobenzoyl)oxy hydroxylamine under reflux in ethanol.
Purification : Use silica gel chromatography with ethyl acetate/petroleum ether (1:1) to isolate the product .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substituent positions (e.g., imine protons at δ 8.5–9.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
  • X-ray Crystallography : Resolve the imidazo[1,2-a]pyridine core and substituent orientations (e.g., dihedral angles between chlorophenyl and pyridine rings) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS [M+H]⁺ peak at m/z 438.7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. fluoro groups) on target binding using molecular docking and competitive inhibition assays .
  • Control Experiments : Validate assay conditions (e.g., pH, solvent) to rule out artifacts. For instance, fluorescence-based assays may yield false positives due to aggregation .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values for similar compounds) to identify trends .

Q. What strategies optimize reaction yields in the synthesis of imine-functionalized imidazo[1,2-a]pyridines?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
  • Temperature Control : Maintain reflux at 80–90°C to prevent side reactions (e.g., hydrolysis of the imine group) .

Q. How can computational modeling predict the compound’s physicochemical properties?

  • Methodological Answer :
  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to compute HOMO-LUMO gaps and charge distribution for redox behavior .
  • QSAR Models : Train models on LogP (2.8 ± 0.3) and polar surface area (85 Ų) to predict bioavailability .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous and lipid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.